1-Benzyl-3-methylpiperazine; bis(butenedioic acid)
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Overview
Description
1-Benzyl-3-methylpiperazine; bis(butenedioic acid): is a heterocyclic compound that belongs to the piperazine class. It is characterized by a piperazine ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-methylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 1-Benzyl-3-methylpiperazine often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperazines.
Scientific Research Applications
1-Benzyl-3-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpiperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .
Comparison with Similar Compounds
1-Benzyl-3-methylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Lacks the methyl group at the 3-position, which may affect its binding affinity and biological activity.
3-Methylpiperazine: Lacks the benzyl group, resulting in different chemical properties and applications.
1-Benzyl-4-methylpiperazine: Substitution at the 4-position instead of the 3-position, leading to variations in reactivity and use
Properties
Molecular Formula |
C20H26N2O8 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-benzyl-3-methylpiperazine;but-2-enedioic acid |
InChI |
InChI=1S/C12H18N2.2C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
LPLXYJNNTACDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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